

"Lysyl hydroxylase 2-IN-2" CAS number and molecular weight

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Compound of Interest

Compound Name: Lysyl hydroxylase 2-IN-2

Cat. No.: B15137467

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In-Depth Technical Guide: Lysyl Hydroxylase 2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Lysyl hydroxylase 2-IN-2**, a potent and selective inhibitor of Lysyl hydroxylase 2 (LH2). This document details its chemical properties, the biological pathways it modulates, and experimental protocols for its use in research settings.

Core Data Summary

Lysyl hydroxylase 2-IN-2, also identified as compound 13 in scientific literature, is a small molecule inhibitor designed to target the enzymatic activity of LH2. Below is a summary of its key quantitative data.



Parameter	Value	Reference
Compound Name	Lysyl hydroxylase 2-IN-2 (compound 13)	[1][2]
CAS Number	Not currently available	
Molecular Formula	C19H21N3O2	_
Molecular Weight	323.39 g/mol	_
IC50 for LH2	Approximately 500 nM	[1][2]

Introduction to Lysyl Hydroxylase 2 (LH2)

Lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene, is a member of the alphaketoglutarate-dependent hydroxylase enzyme family.[3] These enzymes require iron (Fe²+) and vitamin C as cofactors for their catalytic activity.[3] LH2 plays a crucial role in the post-translational modification of collagen, specifically by hydroxylating lysine residues within the telopeptide regions of procollagen chains in the endoplasmic reticulum.[3] This hydroxylation is a critical step for the formation of stable collagen cross-links, which are essential for the integrity and mechanical strength of the extracellular matrix (ECM). There are three known lysyl hydroxylase isoforms (LH1, LH2, and LH3), each with distinct substrate specificities. While all three can hydroxylate lysyl residues in the helical region of collagen, LH2 is uniquely responsible for hydroxylating telopeptidyl lysine residues.[3]

The activity of LH2 is implicated in various pathological conditions, including fibrosis and cancer metastasis. In these diseases, overexpression of LH2 leads to altered collagen cross-linking, resulting in a stiffer and more disorganized ECM that promotes disease progression.

Consequently, the development of selective LH2 inhibitors like Lysyl hydroxylase 2-IN-2 is of significant interest for therapeutic intervention.

TGF-β Signaling Pathway Regulating LH2 Expression

The expression of the PLOD2 gene, which encodes for LH2, is regulated by the Transforming Growth Factor-beta (TGF- β) signaling pathway.[4][5] This pathway is a key player in cellular



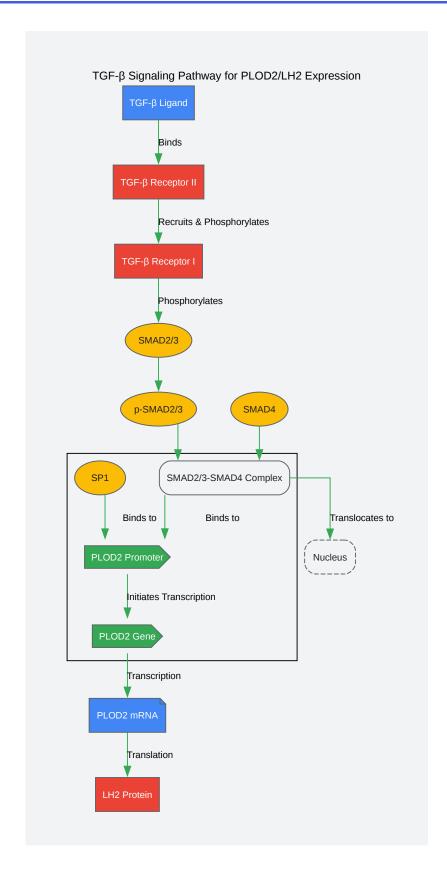




processes such as growth, differentiation, and ECM remodeling. The upregulation of LH2 in fibrotic diseases and cancer is often mediated by this signaling cascade.

The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates a type I receptor (TGF-βRI).[6][7] The activated TGF-βRI proceeds to phosphorylate receptor-regulated SMAD proteins (R-SMADs), specifically SMAD2 and SMAD3.[6][7] These phosphorylated R-SMADs form a complex with SMAD4 (a common SMAD, or co-SMAD). This SMAD complex then translocates to the nucleus, where it acts as a transcription factor. In the case of PLOD2 regulation, the SMAD complex collaborates with other transcription factors, such as SP1, to bind to the promoter region of the PLOD2 gene and enhance its transcription.[4][5]





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Caption: $TGF-\beta$ signaling cascade leading to the expression of LH2.



Experimental Protocols

The identification and characterization of LH2 inhibitors such as **Lysyl hydroxylase 2-IN-2** have been facilitated by the development of robust high-throughput screening (HTS) assays.[8] A commonly employed method is a luminescence-based assay that measures the production of succinate, a co-product of the hydroxylation reaction.[8]

High-Throughput Luminescence-Based LH2 Inhibition Assay

Objective: To quantify the inhibitory activity of test compounds against recombinant human LH2.

Principle: The assay quantifies LH2 activity by measuring the amount of succinate produced in the hydroxylation reaction. This is achieved through a coupled enzyme system where succinate is converted to ATP, which is then detected via a luciferase-based luminescent signal. A decrease in luminescence in the presence of a test compound indicates inhibition of LH2.

Materials:

- Recombinant human LH2 enzyme
- Peptide substrate (e.g., a synthetic peptide containing lysine residues)
- Cofactors: Ferrous chloride (FeCl₂), L-ascorbic acid, and α-ketoglutarate (α-KG)
- Test compound (e.g., Lysyl hydroxylase 2-IN-2) dissolved in DMSO
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)
- Succinate detection reagent kit (containing succinate recycling enzymes and luciferase)
- 384-well white opaque microplates
- Plate reader with luminescence detection capabilities

Procedure:

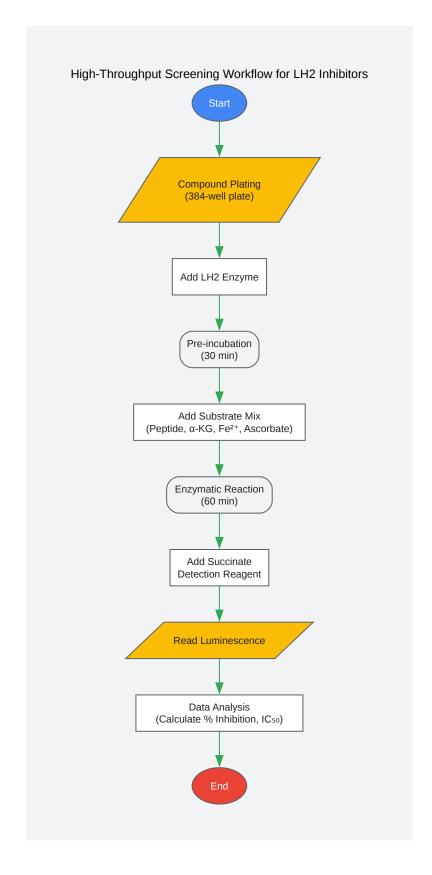
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- Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 μL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known LH2 inhibitor as a positive control (0% enzyme activity).
- Enzyme Addition: Prepare a solution of recombinant LH2 in assay buffer. Add a specific volume (e.g., 5 μL) of the enzyme solution to each well containing the test compound or DMSO.
- Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the test compound to interact with the enzyme.
- Reaction Initiation: Prepare a substrate mix containing the peptide substrate, FeCl₂, L-ascorbic acid, and α-KG in assay buffer. Initiate the enzymatic reaction by adding a specific volume (e.g., 5 μL) of the substrate mix to each well.
- Enzymatic Reaction: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the hydroxylation reaction to proceed.
- Reaction Quenching and Signal Generation: Add the succinate detection reagent to each
 well. This reagent will stop the LH2 reaction and initiate the coupled enzymatic reactions that
 convert succinate to a luminescent signal.
- Signal Detection: After a brief incubation to allow the luminescent signal to stabilize, measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative and positive controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅o value.





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Caption: Workflow for a high-throughput screening assay to identify LH2 inhibitors.



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